(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiadiazoles, and pyrimidines. The key steps may involve:
Condensation Reactions: Combining benzaldehyde derivatives with thiadiazole and pyrimidine precursors.
Cyclization: Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups such as methoxy, phenoxy, and imino groups through various organic reactions.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Flow Chemistry: Continuous flow processes for large-scale production, ensuring better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced imino or methoxy groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s biological activity may make it a candidate for drug development, particularly in targeting specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, affecting signal transduction pathways.
DNA/RNA: Interaction with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different functional groups.
Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic cores.
Uniqueness
The uniqueness of “(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C26H28N4O4S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)13-23-29-30-24(27)19(25(31)28-26(30)35-23)14-18-9-10-21(22(15-18)32-4)34-12-11-33-20-8-6-5-7-17(20)3/h5-10,14-16,27H,11-13H2,1-4H3/b19-14-,27-24? |
InChI Key |
YQFMXXGHFAMXQH-YXHWSSDLSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC |
Origin of Product |
United States |
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